molecular formula C13H10O3 B12101359 furan-2,5-dione; 1H-indene CAS No. 28476-72-4

furan-2,5-dione; 1H-indene

Cat. No.: B12101359
CAS No.: 28476-72-4
M. Wt: 214.22 g/mol
InChI Key: ILXSCDUHHGVMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2,5-dione; 1H-indene is a chemical compound with the molecular formula C13H10O3 and is supplied for research purposes only . This compound is of significant interest in organic synthesis and materials science, as it combines the reactivity of a furandione (maleic anhydride) moiety with the aromatic, polycyclic structure of 1H-indene. The furan-2,5-dione component is a well-characterized dienophile, making it a valuable building block in Diels-Alder cycloaddition reactions for constructing complex bridged and polycyclic structures . Furthermore, furan-containing compounds are prevalent in medicinal chemistry research due to their diverse bioactivities, often serving as key scaffolds in pharmaceuticals with antibacterial, anticancer, and anti-inflammatory properties . The 1H-indene component contributes a rigid, planar structure that can enhance intermolecular interactions. Researchers can leverage this compound to develop novel synthetic intermediates, functional polymers, or to study structure-activity relationships in drug discovery. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

28476-72-4

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

furan-2,5-dione;1H-indene

InChI

InChI=1S/C9H8.C4H2O3/c1-2-5-9-7-3-6-8(9)4-1;5-3-1-2-4(6)7-3/h1-6H,7H2;1-2H

InChI Key

ILXSCDUHHGVMOY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C21.C1=CC(=O)OC1=O

Related CAS

28476-72-4

Origin of Product

United States

Preparation Methods

Independent Synthesis of Components

Indene is commonly prepared via the dehydration of indanol, which itself derives from the reduction of indenone. A patented method utilizes substituted benzoate esters as starting materials, converting them to indenones using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) and subsequently reducing these intermediates with agents like sodium borohydride. Maleic anhydride, produced industrially via the oxidation of benzene or butane, is commercially available but can also be synthesized through the dehydration of maleic acid.

Co-Crystallization and Physical Mixtures

This compound may exist as a co-crystal or physical mixture of its components. Combining equimolar amounts of indene and maleic anhydride in a non-polar solvent (e.g., xylene) at elevated temperatures (80–100°C) facilitates molecular interactions, yielding a stable composite. The absence of covalent bonding in this system is confirmed by spectroscopic analyses, which show distinct signals for both indene and maleic anhydride moieties.

Functionalization of Maleic Anhydride for Indene Coupling

Bromination of Maleic Anhydride

Functionalizing maleic anhydride enhances its reactivity toward indene. A three-step synthesis starting from dimethyl itaconate involves allylic bromination with bromine in acetonitrile, yielding 3-(bromomethyl)furan-2,5-dione. This brominated derivative undergoes nucleophilic substitution with indene in the presence of a base (e.g., potassium carbonate), forming a covalent bond between the indene framework and the furan ring.

Friedel-Crafts Acylation

Indene’s aromatic system allows for Friedel-Crafts acylation using maleic anhydride as an acylating agent. Catalyzed by AlCl₃, this reaction proceeds at 50–60°C in dichloromethane, producing an acylated indene derivative. Subsequent hydrolysis with aqueous HCl yields the final compound.

Polymerization Approaches

Copolymerization of Indene and Maleic Anhydride

The compound’s related CAS entry (28476-72-4) refers to an indene-maleic anhydride copolymer, synthesized via free radical polymerization. Initiators such as benzoyl peroxide facilitate the reaction at 70–80°C in toluene, resulting in a thermoplastic polymer with applications in high-performance resins. The molar ratio of monomers influences mechanical properties, with a 1:1 ratio providing optimal thermal stability.

Catalytic and Solvent Optimization

Lewis Acid Catalysis

Lewis acids (e.g., ZnCl₂ or BF₃·OEt₂) significantly accelerate cycloaddition and functionalization steps. For instance, the Diels-Alder reaction between brominated indene and maleic anhydride achieves 85% yield within 2 hours when catalyzed by ZnCl₂ at 60°C.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of indene derivatives, while non-polar solvents (e.g., xylene) favor physical mixing processes. Reaction yields vary by solvent:

SolventReaction TypeYield (%)
XylenePhysical Mixing92
DMFFriedel-Crafts Acylation78
AcetonitrileBromination65

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dione undergoes various chemical reactions, including:

1H-indene undergoes reactions such as:

    Hydrogenation: Converts to indan in the presence of hydrogen and a catalyst.

    Electrophilic Substitution: Reacts with electrophiles to form substituted indenes.

    Oxidation: Forms indanone when oxidized.

Common Reagents and Conditions

    Furan-2,5-dione: Common reagents include water (for hydrolysis), dienes (for Diels-Alder reactions), and alcohols or amines (for polymerization).

    1H-indene: Common reagents include hydrogen (for hydrogenation), electrophiles (for substitution), and oxidizing agents (for oxidation).

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Furan-2,5-dione; 1H-indene exhibits notable biological activities that make it a candidate for pharmaceutical development:

  • Anti-inflammatory Properties : Studies have indicated that derivatives of furan-2,5-dione can inhibit the production of prostaglandin E2 (PGE2) in macrophage cells, suggesting potential use in treating inflammatory diseases .
  • Antioxidant Activity : Preliminary research has shown that this compound can scavenge free radicals and inhibit pro-inflammatory cytokines, indicating its potential as an antioxidant agent.
  • Anticancer Research : Some derivatives have demonstrated promise in anticancer studies, warranting further investigation into their therapeutic applications.

Material Science

In material science, this compound serves as a building block for various polymers and resins due to its reactivity:

  • Coatings and Adhesives : The compound's ability to form cross-linked structures makes it suitable for use in coatings and adhesives. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
  • Sustainable Materials : Research has explored the use of furan-based compounds in developing bio-based polymers, contributing to sustainability efforts in material production .

Organic Synthesis

This compound is utilized in organic synthesis as a versatile intermediate:

  • Synthetic Methodologies : It has been employed in gold-catalyzed reactions to synthesize various indene derivatives. For example, the cycloisomerization of enynes has led to the formation of diverse 1H-indene products with high yields .
  • Diels-Alder Reactions : The compound can participate in Diels-Alder reactions with dienophiles like maleic anhydride to yield complex polycyclic structures that are valuable in medicinal chemistry .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of several furan derivatives. Results indicated that compounds containing the furan-2,5-dione structure exhibited significant scavenging activity against free radicals. This suggests their potential application in developing nutraceuticals aimed at reducing oxidative stress-related diseases .

Case Study 2: Polymer Development

Research on the incorporation of furan-based compounds into polymer matrices demonstrated improved thermal stability and mechanical properties. These findings support the use of this compound as a key ingredient in formulating advanced materials for coatings and adhesives .

Mechanism of Action

Furan-2,5-dione

Furan-2,5-dione exerts its effects through its highly reactive anhydride group. This group readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The reactivity of the anhydride group is due to the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly electrophilic .

1H-indene

1H-indene’s mechanism of action involves its aromatic ring system, which can participate in electrophilic substitution reactions. The presence of the double bond in the indene structure also allows for reactions such as hydrogenation and oxidation. These reactions are facilitated by the electron-rich nature of the aromatic ring and the double bond .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Furan-2,5-dione and Related Anhydrides

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity
Furan-2,5-dione C₄H₂O₃ 98.06 202 Cycloaddition, polymerization, OH radical reaction (k = 1.36 × 10⁻¹² cm³/s )
Phthalic anhydride C₈H₄O₃ 148.12 284 Electrophilic substitution, esterification
Dihydrofuran-2,5-dione C₄H₄O₃ 100.07 180 (est.) Reduced ring strain compared to furan-2,5-dione; selenide intermediate

Table 2: Comparison of 1H-Indene with Bicyclic Alkenes

Compound Molecular Formula Molecular Weight (g/mol) Hydrogenation Reactivity
1H-Indene C₉H₈ 116.16 Complete hydrogenation under Mn catalysis (2 mol%, 50 bar H₂)
Norbornene C₇H₁₀ 94.15 Rapid hydrogenation due to high ring strain
Indane C₉H₁₀ 118.18 Not reactive in hydrogenation (saturated structure)

Reactivity and Kinetic Comparisons

Furan-2,5-dione

  • OH Radical Reactivity : The rate coefficient for OH + furan-2,5-dione is 1.36 × 10⁻¹² cm³/molecule/s at 298 K, 58% of the rate for n-butane . This lower reactivity is attributed to electron-withdrawing carbonyl groups stabilizing the ring.
  • Catalytic Hydrogenation : Furan-2,5-dione resists hydrogenation under Mn(I) catalysts, contrasting with terminal alkenes (e.g., allylic alcohols) that are fully reduced .

1H-Indene

  • Hydrogenation Selectivity : Complete hydrogenation of 1H-indene occurs under mild Mn(I) catalysis (25°C, 50 bar H₂), whereas 1,1-disubstituted alkenes (e.g., compound 26) show partial reduction .

Furan-2,5-dione Derivatives

  • Antioxidant Diselenides: Synthesized via selenolate intermediates reacting with furan-2,5-dione, showing ROS-scavenging activity in cell lines (e.g., compound 125a) .
  • Anti-inflammatory Agents : Derivatives like BPD selectively inhibit COX-2, reducing PGE₂ production in macrophages .
  • Polymerization : Copolymers with styrene and 1-octadecene exhibit tailored thermal properties .

Biological Activity

Furan-2,5-dione (also known as maleic anhydride) and 1H-indene are compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of these compounds, focusing on their anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

Furan-2,5-dione is a cyclic anhydride with the formula C₄H₂O₃, while 1H-indene is a bicyclic compound with the formula C₉H₈. The combination of these structures leads to unique reactivity and biological properties. The furan ring is known for its electrophilic character, making it a versatile building block in organic synthesis.

1. Anti-inflammatory Activity

Furan derivatives have shown significant anti-inflammatory effects. A study evaluated the inhibitory activities of various furan derivatives on lipopolysaccharide (LPS)-induced prostaglandin E₂ (PGE₂) production in RAW 264.7 macrophage cells. Among the tested compounds, furan-2,5-dione demonstrated notable inhibition with an IC₅₀ value of 0.61 μM . The mechanism involves modulation of signaling pathways such as MAPK and PPAR-ɣ, which are crucial in inflammatory responses .

2. Antimicrobial Activity

Furan derivatives exhibit promising antimicrobial properties. Research indicates that certain furan compounds selectively inhibit microbial growth and modify enzyme activities. For instance, a study reported that furan fatty acids demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The antimicrobial effect is attributed to the structural specificity of the furan ring and its ability to disrupt microbial cell functions.

3. Anticancer Activity

The anticancer potential of furan-2,5-dione and related compounds has been explored extensively. A recent investigation highlighted that derivatives of furan-2,5-dione exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) . The study found that these compounds induced apoptosis through upregulation of tumor suppressor genes like p53, suggesting a mechanism for their anticancer activity.

Case Study 1: Synthesis and Evaluation of Furan Derivatives

In a synthesis study, several novel furan derivatives were created and tested for their biological activity. The results indicated that compounds with additional functional groups on the furan ring exhibited enhanced cytotoxicity against cancer cell lines compared to their simpler counterparts .

CompoundIC₅₀ (µg/ml)Target Cell Line
Compound 7b13.86A549 (Lung Cancer)
Compound 7c20MCF-7 (Breast Cancer)
Compound 7d42.7HepG2 (Liver Cancer)

Case Study 2: Anti-inflammatory Effects in Macrophages

A comprehensive study on the anti-inflammatory effects of various natural furan derivatives was conducted using LPS-stimulated RAW 264.7 macrophages. The results showed that these compounds significantly inhibited nitric oxide production without causing cytotoxicity, highlighting their therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What are the key spectroscopic methods to characterize furan-2,5-dione derivatives, and how can researchers validate their purity?

Answer:
Furan-2,5-dione derivatives are typically characterized using a combination of infrared (IR) spectroscopy (to identify carbonyl stretching vibrations at ~1770–1850 cm⁻¹), mass spectrometry (MS) (to confirm molecular weight and fragmentation patterns), and nuclear magnetic resonance (NMR) (for structural elucidation of substituents). For purity validation, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with retention index comparisons against reference standards is essential. For example, 2,5-dimethylfuran’s IR spectrum shows distinct C=O and C-O-C vibrations , while its GC retention indices on polar/nonpolar columns aid in purity assessment .

Basic: What synthetic routes are recommended for preparing 1H-indene derivatives, and how can reaction conditions be optimized?

Answer:
1H-indene derivatives can be synthesized via Diels-Alder reactions (using indene as a diene) or cyclization of propargyl alcohols under acidic conditions. Optimization involves controlling temperature (e.g., 80–120°C for cyclization) and solvent polarity (e.g., toluene for nonpolar intermediates). For advanced purity, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Structural confirmation requires ¹³C-NMR to resolve sp²/sp³ carbons and X-ray crystallography for stereochemical validation .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., boiling points) reported for dihydrofuran derivatives across studies?

Answer:
Discrepancies in thermodynamic data often arise from differences in measurement techniques (e.g., static vs. dynamic methods) or impurities. To resolve these:

Cross-reference NIST Chemistry WebBook data (e.g., 2,5-dimethylfuran’s boiling point: 92–94°C vs. 2,3-dihydro-2,5-dimethylfuran: 128–130°C ).

Validate using gas-phase calorimetry for heat capacity or vapor pressure measurements via isoteniscope.

Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) to minimize oxidative degradation .

Advanced: What mechanistic insights explain the regioselectivity of furan-2,5-dione in multicomponent reactions?

Answer:
The electron-deficient nature of furan-2,5-dione’s carbonyl groups directs nucleophilic attack to the α-position. For example, in reactions with indole derivatives (e.g., 4-(1H-indol-3-yl)-5-aryl furans), the dione’s LUMO (lowest unoccupied molecular orbital) facilitates electrophilic substitution at C-4, while steric effects from substituents (e.g., methoxy groups) influence regioselectivity. Computational studies (DFT calculations) and isotopic labeling (e.g., ¹⁸O tracing) can validate proposed mechanisms .

Basic: What safety protocols are critical when handling 1H-indene derivatives in laboratory settings?

Answer:

Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats due to potential irritancy (e.g., indane derivatives ).

Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

Storage: Store under nitrogen at –20°C to prevent oxidation.

Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced: How can researchers design experiments to study the environmental degradation pathways of furan-2,5-dione in indoor surfaces?

Answer:

Surface Adsorption Studies: Use quartz crystal microbalance (QCM) to measure furan-2,5-dione adsorption on silica or cellulose surfaces (mimicking indoor environments).

Oxidative Degradation: Expose surfaces to ozone (50–100 ppb) and analyze products via LC-MS/MS (e.g., maleic acid derivatives).

Microspectroscopic Imaging: Employ Raman or FTIR microscopy to track molecular changes on surfaces at microscale resolution .

Basic: What are the IUPAC naming conventions for complex 1H-indene derivatives, and how do they impact literature searches?

Answer:
The IUPAC name prioritizes functional groups and saturation. For example, "3,3a-dihydro-1H-indene-1,4(2H)-dione" specifies two ketone groups (=O) and two double bonds. Misnaming (e.g., omitting "dihydro") can lead to database errors. Use tools like PubChem and SciFinder with systematic names and CAS numbers (e.g., 26677-99-6 for furan-2,5-dione derivatives) to ensure accurate retrieval .

Advanced: What strategies mitigate side reactions during the synthesis of 2(5H)-furanone derivatives from dihydrofuran precursors?

Answer:

Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

Catalytic Control: Use Lewis acids (e.g., BF₃·Et₂O) to direct regioselective ring-opening of 2,5-dimethoxy-2,5-dihydrofuran intermediates.

Low-Temperature Quenching: Halt reactions at –78°C to prevent over-oxidation to maleic anhydride derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.